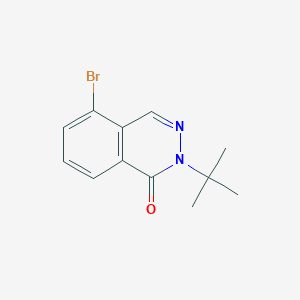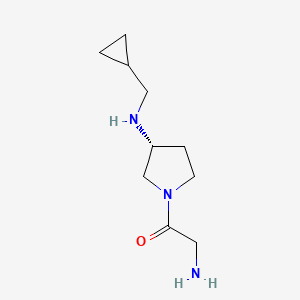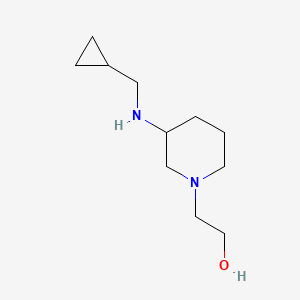
3-(3-Ethoxyphenyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Ethoxyphenyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
The synthesis of 3-(3-Ethoxyphenyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents can lead to the formation of the oxadiazole ring.
Introduction of the ethoxyphenyl group: This step involves the substitution of a suitable phenyl derivative with an ethoxy group.
Attachment of the piperidin-4-ylmethyl group: This can be done through nucleophilic substitution reactions where the piperidine moiety is introduced.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
3-(3-Ethoxyphenyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(3-Ethoxyphenyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It is used in various biological assays to study its effects on different biological systems.
Mecanismo De Acción
The mechanism of action of 3-(3-Ethoxyphenyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
3-(3-Ethoxyphenyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
Phenylpiperidines: These compounds have a phenyl moiety directly attached to piperidine and exhibit various pharmacological effects.
Other Oxadiazoles: Compounds with different substituents on the oxadiazole ring can have different properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H21N3O2 |
|---|---|
Peso molecular |
287.36 g/mol |
Nombre IUPAC |
3-(3-ethoxyphenyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H21N3O2/c1-2-20-14-5-3-4-13(11-14)16-18-15(21-19-16)10-12-6-8-17-9-7-12/h3-5,11-12,17H,2,6-10H2,1H3 |
Clave InChI |
OFZCVUSQSTZNJR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CC3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B11795498.png)
![2-Bromo-5-(2-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795507.png)



